molecular formula C16H28O B13788403 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL CAS No. 97890-10-3

2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL

Cat. No.: B13788403
CAS No.: 97890-10-3
M. Wt: 236.39 g/mol
InChI Key: MXCYLKRANYTTLV-UHFFFAOYSA-N
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Description

2,4,4,6-Tetramethyltricyclo[64002,7]dodecan-3-OL is a complex organic compound with the molecular formula C16H28O It is characterized by its unique tricyclic structure, which includes multiple methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of methyl groups and the hydroxyl group. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the tricyclic structure.

    Substitution: Methyl groups or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and tricyclic structure play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, leading to potential therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL is unique due to its specific combination of a tricyclic structure and multiple methyl groups, along with a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

97890-10-3

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

2,2,4,8b-tetramethyl-1,3,4,4a,4b,5,6,7,8,8a-decahydrobiphenylen-1-ol

InChI

InChI=1S/C16H28O/c1-10-9-15(2,3)14(17)16(4)12-8-6-5-7-11(12)13(10)16/h10-14,17H,5-9H2,1-4H3

InChI Key

MXCYLKRANYTTLV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C2(C1C3C2CCCC3)C)O)(C)C

Origin of Product

United States

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